3-Ethyl-3-methylpentanoic acid

描述

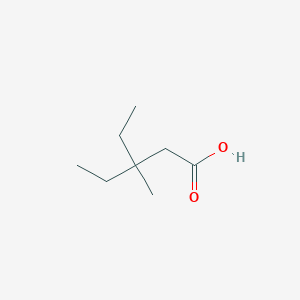

3-Ethyl-3-methylpentanoic acid (IUPAC name: this compound) is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂. The compound features both ethyl (-CH₂CH₃) and methyl (-CH₃) substituents on the third carbon of a pentanoic acid backbone. This branching likely influences its physical and chemical properties, such as boiling point, solubility, and reactivity, compared to linear or less-substituted analogs.

属性

CAS 编号 |

14352-60-4 |

|---|---|

分子式 |

C8H16O2 |

分子量 |

144.21 g/mol |

IUPAC 名称 |

3-ethyl-3-methylpentanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-8(3,5-2)6-7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChI 键 |

LYLOGSAMXQCTRG-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)(CC)CC(=O)O |

产品来源 |

United States |

准备方法

Oxidation of 3-Ethyl-3-methylpentane or Related Alcohols

- Starting Materials: 3-Ethyl-3-methylpentane or 3-Ethyl-3-hydroxypentanoic acid

- Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4) under acidic conditions

- Reaction Conditions: Typically carried out under controlled temperature and acidic media to selectively oxidize the terminal or tertiary carbons to carboxylic acid groups.

- Outcome: Conversion of the hydrocarbon or alcohol to the corresponding carboxylic acid, this compound.

This method leverages the oxidation of the tertiary alcohol or alkane to the acid, as indicated by oxidation products such as 3-Ethyl-3-methylpentanol and 3-Ethyl-3-methylpentanal, which are intermediates en route to the acid.

Synthesis via Aldol Condensation and Subsequent Hydrolysis

- Key Reaction: Aldol condensation of ethyl acetate with acetaldehyde, followed by hydrogenation and hydrolysis steps.

- Catalysts and Reagents: Sodium hydroxide as base for aldol condensation; palladium on carbon (Pd/C) for hydrogenation; acidic or basic hydrolysis conditions.

- Process:

- Aldol condensation forms an intermediate β-hydroxy ester.

- Hydrogenation reduces unsaturated bonds or carbonyl groups.

- Hydrolysis converts esters to carboxylic acids.

- Industrial Adaptation: Continuous flow reactors are sometimes employed to optimize yields and purity.

- Purification: Distillation or crystallization to isolate pure this compound.

This method is well-suited for industrial scale synthesis and offers good control over product purity.

Multi-Step Synthesis Involving Esters and Ketones

- Example Route: Synthesis of 3-Ethyl-3-methyl-2-pentanone as a key intermediate, followed by oxidation to the acid.

- Reagents: Methyllithium addition to 2-ethyl-2-methylbutyric acid in tetrahydrofuran (THF) under inert atmosphere.

- Reaction Conditions:

- Temperature: 0–20 °C

- Inert atmosphere (N2) to prevent side reactions

- Quenching with hydrochloric acid after reaction completion

- Yield: High yields reported (up to 92%) for the ketone intermediate.

- Subsequent Steps: Oxidation of the ketone to the corresponding acid.

This approach provides a robust synthetic pathway with high selectivity and yield, often referenced in patent literature.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Analysis

Oxidation Reactions: Oxidation of 3-Ethyl-3-methylpentane proceeds through intermediate alcohol and aldehyde stages before full conversion to the acid. Potassium permanganate is preferred for its strong oxidizing ability, but reaction conditions must be carefully controlled to avoid over-oxidation or degradation.

Aldol Condensation Routes: The aldol condensation method provides a versatile route to β-hydroxy esters, which upon hydrogenation and hydrolysis yield the target acid. This method benefits from relatively mild conditions and scalability, with continuous flow reactors enhancing process control and yield.

Ketone Intermediate Synthesis: The use of methyllithium to convert 2-ethyl-2-methylbutyric acid into 3-Ethyl-3-methyl-2-pentanone is a well-documented step with high efficiency. Subsequent oxidation of this ketone to the acid is straightforward, making this a preferred synthetic route in research and industrial contexts.

Purification Techniques: Across methods, purification via distillation, crystallization, or extraction is essential to obtain high-purity this compound. The choice depends on scale and desired purity.

Industrial Considerations: Catalytic cracking and fractional distillation of larger hydrocarbons can also yield this compound or its precursors, but these methods are less selective and require extensive purification.

化学反应分析

Types of Reactions: 3-Ethyl-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

3-Ethyl-3-methylpentanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.

作用机制

The exact mechanism of action of 3-ethyl-3-methylpentanoic acid is not fully understood. it is hypothesized that the compound interacts with specific enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes. The carboxylic acid group plays a crucial role in these interactions, facilitating binding to molecular targets and modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 3-ethyl-3-methylpentanoic acid and related compounds:

Key Observations:

- Branching Effects: The presence of two alkyl groups (ethyl and methyl) on C3 in this compound increases steric hindrance compared to mono-substituted analogs like 3-ethylpentanoic acid. This may reduce reactivity in esterification or condensation reactions .

- Boiling Point Trends: Increased branching typically lowers boiling points due to reduced intermolecular forces. For example, 3-methylbutanoic acid (isovaleric acid) has a boiling point of ~175°C, while linear valeric acid (pentanoic acid) boils at ~186°C . This compound is expected to follow this trend.

Functional Group Comparisons

Carboxylic Acids vs. Esters

- Acid Derivatives: Esters of branched carboxylic acids, such as ethyl 3-methylpentanoate (C₈H₁₆O₂), are widely used in flavorings and fragrances due to their fruity aromas . In contrast, the free acid forms (e.g., 3-methylpentanoic acid) are less volatile and may contribute to sour or cheesy odors .

- Reactivity: The carboxylic acid group in this compound enables typical acid-base reactions, while esters like ethyl 3-methylpentanoate undergo hydrolysis or transesterification .

Hydroxy and Oxo Derivatives

- Hydroxy Derivatives: 3-Ethyl-3-hydroxypentanoic acid (C₇H₁₄O₃) incorporates a hydroxyl group at C3, enhancing polarity and hydrogen-bonding capacity compared to this compound .

- Oxo Derivatives: Compounds like 3-ethyl-5-oxo-pentanoic acid () feature ketone groups, which significantly alter electronic properties and reactivity (e.g., keto-enol tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。